molecular formula C16H15NO5 B2510981 ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate CAS No. 477868-62-5

ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

Cat. No. B2510981
CAS RN: 477868-62-5
M. Wt: 301.298
InChI Key: LERMGIRJXNKINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinolinone derivatives, which are known for their diverse chemical behaviors and biological activities.

Synthesis Analysis

The synthesis of related quinolinone derivatives often involves multi-step reactions that can include cyclization, ethylation, and functional group transformations. For instance, the synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde is achieved via a Vilsmeier-Haack reaction, which is a formylation reaction used in organic chemistry to introduce aldehyde groups into substrates . Another related compound, 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid, is synthesized through the interaction of an amino-quinoline ester with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid . These methods highlight the complexity and versatility of synthetic routes available for quinolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinoline moiety, which is a fused ring system combining a benzene ring with a pyridine ring. The derivatives often contain additional heterocyclic rings, such as pyrrolo or pyrano rings, and various functional groups like carboxylate, keto, and ester groups. The structure of these compounds is typically confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Quinolinone derivatives exhibit a range of chemical behaviors, including ring-opening and ring-closure reactions, as observed in the study of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde when treated with hydroxylamine hydrochloride . These reactions can lead to the formation of various products, depending on the reaction conditions and the nature of the reactants involved. The reactivity of these compounds is influenced by their functional groups and the electronic properties of the quinoline ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in medicinal chemistry. For example, the tricyclic system of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid was isolated as a stable hydrate, indicating its relative stability and potential for further chemical manipulation . The presence of fluorine atoms, as seen in the synthesis of fluorinated quinolinecarboxylate esters, can significantly enhance the antibacterial activity of these compounds, as demonstrated by their superior activity compared to unfluorinated counterparts .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Bromination Reactions : Ukrainets et al. (2013) studied the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate. They found that treating this compound with bromine in an aqueous acetic acid solution yielded not only the expected brominated product but also a mixture of its 9-bromo-substituted isomer, showcasing the complexity of bromination reactions in such compounds (Ukrainets et al., 2013).

  • Synthesis of Hetarylamides : An improved method for the preparation of ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate was reported by Ukrainets et al. (2008), leading to the synthesis of a series of hetarylamides from it. This method highlights the synthetic flexibility of the compound and its derivatives (Ukrainets et al., 2008).

  • Polymorphic Modifications : The compound has been found to have strong diuretic properties and different polymorphic modifications. Shishkina et al. (2018) studied two polymorphic modifications of a related compound, revealing differences in crystal packing and organizational levels in its structure (Shishkina et al., 2018).

  • One-pot, Three-component Synthesis : Zafari et al. (2020) conducted a one-pot, three-component synthesis involving the tricyclic isatin 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with variously substituted aryl cyanomethyl ketones, showcasing the compound's utility in complex organic synthesis processes (Zafari et al., 2020).

  • Pd/C–Cu Mediated Synthesis : Layek et al. (2009) presented a general and practical synthesis of 2-substituted 6-oxopyrrolo[3,2,1-ij]quinolines using a Pd/C-mediated coupling-cyclization strategy. This method demonstrates the compound's role in the synthesis of structurally and functionally diverse molecules (Layek et al., 2009).

Future Directions

The future directions in the field of quinoline derivatives involve producing greener and more sustainable chemical processes . Additionally, improving the pharmacological properties of this class of compounds is a method that deserves more detailed attention .

properties

IUPAC Name

ethyl 9-acetyloxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-21-16(20)12-14(22-9(2)18)11-6-4-5-10-7-8-17(13(10)11)15(12)19/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERMGIRJXNKINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.